Tofacitinib Impurity 25
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-10-4-6-22(14(24)7-13(17)23)8-12(10)21(2)16-11-3-5-18-15(11)19-9-20-16/h3,5,9-10,12H,4,6-8H2,1-2H3,(H2,17,23)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDMXSMPTHMXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Structural Elucidation of Tofacitinib Impurity 25 Tofacitinib Keto Impurity
Definitive Identification of Tofacitinib (B832) Impurity 25
The definitive identification of Tofacitinib Impurity 25 has been subject to some ambiguity in commercially available data. However, a comprehensive review of chemical supplier databases and regulatory information clarifies its identity.
This compound , also known as Tofacitinib Keto Impurity , is chemically identified as 3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile . synzeal.compharmaffiliates.com This nomenclature precisely describes the molecular structure, which features a ketone group on the pyrrolopyrimidine ring system of the tofacitinib molecule.
Initial confusion arose from some suppliers who incorrectly associated the name "Tofacitinib Keto Impurity" with the CAS number 1236267-27-8 and a mismatched chemical name. synzeal.compnrjournal.com Further investigation has established that the correct CAS number for the specified keto impurity is 1640971-51-2 . synzeal.compharmaffiliates.comsimsonpharma.comsimsonpharma.com The molecular formula of this impurity is C16H20N6O2 , and it has a molecular weight of approximately 328.37 g/mol . pharmaffiliates.comsimsonpharma.comsimsonpharma.comsimsonpharma.com
Another compound, designated as "this compound" by some sources with CAS number 2227199-31-5, has been identified as Butyl 3-[(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanoate. This is an ester derivative and a distinct entity from the keto impurity.
The structural difference between tofacitinib and its keto impurity lies in the oxidation of the pyrrolopyrimidine ring, resulting in the formation of a carbonyl (keto) group at position 6. This modification significantly alters the electronic and conformational properties of the molecule.
Methodologies for Structural Characterization
The structural elucidation of this compound relies on a combination of advanced analytical techniques. These methods provide complementary information to confirm the molecular structure and identify key functional groups.
Mass Spectrometry Techniques (e.g., High-Resolution TOF-MS, MS/MS)
High-resolution mass spectrometry (HRMS), particularly Time-of-Flight (TOF) MS, is a critical tool for determining the elemental composition of Tofacitinib Keto Impurity. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula C16H20N6O2.
Tandem mass spectrometry (MS/MS) would be employed to probe the fragmentation pattern of the impurity, providing insights into its structural connectivity. The fragmentation would likely differ from that of tofacitinib due to the presence of the keto group, which can influence bond cleavages. Expected fragmentation pathways would involve the piperidine (B6355638) ring, the pyrrolopyrimidine core, and the cyanoacetyl group.
Table 1: Expected High-Resolution Mass Spectrometry Data for Tofacitinib Keto Impurity
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C16H20N6O2 |
| Monoisotopic Mass | 328.1648 g/mol |
| Major MS/MS Fragments | Fragments corresponding to the loss of the cyanoacetyl group, cleavage of the piperidine ring, and fragmentation of the pyrrolopyrimidine core. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of Tofacitinib Keto Impurity. Both ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
In the ¹H NMR spectrum, the absence of the proton signal corresponding to the C6-H of the pyrrolopyrimidine ring in tofacitinib would be a key indicator of the keto group's presence. Furthermore, shifts in the signals of adjacent protons on the pyrrole (B145914) and pyrimidine (B1678525) rings would be expected. The signals for the piperidine and methyl groups would also exhibit characteristic shifts.
The ¹³C NMR spectrum would show a distinct signal for the newly formed carbonyl carbon (C=O) in the downfield region, typically around 160-180 ppm. The chemical shifts of the other carbon atoms in the pyrrolopyrimidine ring would also be altered compared to tofacitinib.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties of Tofacitinib Keto Impurity
| Structural Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrrolopyrimidine Ring | Altered shifts compared to tofacitinib, absence of C6-H proton | Presence of a C=O signal (~160-180 ppm), altered shifts for other ring carbons |
| Piperidine Ring Protons | 2.0 - 4.5 | 30 - 60 |
| N-Methyl Group | ~3.0 | ~35 |
| Piperidine-Methyl Group | ~1.0 (doublet) | ~15 |
| Cyanoacetyl Group | ~3.5 (methylene protons) | Methylene carbon (~25), cyano carbon (~117), carbonyl carbon (~165) |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in Tofacitinib Keto Impurity. The most significant feature in the IR spectrum would be the appearance of a strong absorption band corresponding to the stretching vibration of the newly formed ketone (C=O) group, typically in the range of 1650-1700 cm⁻¹. simsonpharma.com
Other characteristic absorption bands would include the N-H stretching of the pyrrole ring, C-H stretching of aliphatic and aromatic groups, C≡N stretching of the nitrile group, and C-N stretching vibrations. simsonpharma.com
Table 3: Expected Infrared (IR) Absorption Bands for Tofacitinib Keto Impurity
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Pyrrole) | 3200 - 3400 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C≡N Stretch (Nitrile) | 2240 - 2260 |
| C=O Stretch (Ketone) | 1650 - 1700 |
| C=O Stretch (Amide) | 1630 - 1680 |
| C=C and C=N Stretch (Aromatic/Heteroaromatic) | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
Chromatographic Retention Data Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and detection of Tofacitinib Keto Impurity from the parent drug and other related substances. pnrjournal.comacgpubs.orgresearchgate.netusp.org Due to the introduction of the polar keto group, the impurity is expected to have a different retention time compared to tofacitinib in a reversed-phase HPLC system.
Typically, the increased polarity would lead to a shorter retention time for the keto impurity compared to the less polar tofacitinib when using a non-polar stationary phase (like C18) and a polar mobile phase. acgpubs.orgresearchgate.net The exact retention time is dependent on the specific chromatographic conditions, including the column, mobile phase composition, flow rate, and temperature. For instance, in a typical reversed-phase HPLC method, if tofacitinib elutes at a certain retention time, the keto impurity would be expected to elute slightly earlier. The use of a Photo Diode Array (PDA) detector can further aid in identification by comparing the UV spectrum of the impurity peak with that of a reference standard. usp.org
Table 4: Illustrative Chromatographic Parameters and Expected Retention Behavior
| Parameter | Example Condition | Expected Observation |
|---|---|---|
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Good separation of tofacitinib and its impurities. pnrjournal.comacgpubs.orgresearchgate.net |
| Mobile Phase | Acetonitrile (B52724)/Water or Buffer Gradient | Elution of Tofacitinib Keto Impurity at a retention time different from tofacitinib. acgpubs.orgresearchgate.net |
| Flow Rate | 1.0 mL/min | Optimal separation within a reasonable run time. pnrjournal.comacgpubs.orgresearchgate.net |
| Detection | UV at a specific wavelength (e.g., 280 nm) | Detection of the impurity peak. |
| Relative Retention Time | < 1.0 (relative to tofacitinib) | The keto impurity is expected to be more polar and elute earlier than tofacitinib. |
Formation Mechanisms and Pathways of Tofacitinib Impurity 25
Synthesis-Related Origins of Tofacitinib (B832) Impurities
The synthesis of Tofacitinib, a complex molecule with multiple chiral centers, is a multi-step process that can inherently generate a range of impurities. These can include by-products from side reactions, residual starting materials and intermediates, and stereoisomers.
The synthesis of the core pyrrolo[2,3-d]pyrimidine structure and the substituted piperidine (B6355638) ring, followed by their coupling, can lead to the formation of various by-products. For instance, during the coupling of the piperidine moiety with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, side reactions can occur, leading to the formation of positional isomers or other related substances. One identified process-related impurity is 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-3,6-dihydropyridin-1(2H)-yl)-3-oxopropanenitrile google.com. Another potential by-product can arise from the N-methylation of the pyrrolo[2,3-d]pyrimidine ring system during certain synthetic steps derpharmachemica.com.
Given the multi-step nature of Tofacitinib synthesis, there is a potential for residual starting materials and key intermediates to be present in the final product if not adequately removed. Key intermediates in the synthesis of Tofacitinib include (3R,4R)-N,4-dimethyl-1-(phenylmethyl)piperidin-3-amine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine researchgate.net. The resolution of racemic intermediates is a critical step, and any incomplete separation can lead to the carryover of unwanted isomers researchgate.net. For example, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is a key intermediate, and its purity is crucial for the stereochemical integrity of the final product nih.gov.
Tofacitinib possesses two chiral centers in the piperidine ring, leading to the possibility of four stereoisomers. The desired therapeutic agent is the (3R,4R)-enantiomer. The other stereoisomers, namely (3S,4S), (3R,4S), and (3S,4R), are considered stereochemical impurities samipubco.com. The control of stereochemistry throughout the synthesis is paramount. Asymmetric synthesis strategies and chiral resolution techniques are employed to ensure the selective formation of the desired (3R,4R) isomer researchgate.netgoogle.com. The presence of diastereomers, such as the (3S,4R) and (3R,4S) isomers, can arise from incomplete stereocontrol during key reaction steps nih.gov.
It is important to note that based on current scientific literature, Tofacitinib Impurity 25 is not classified as a synthesis-related impurity . Its formation is attributed to the degradation of the Tofacitinib molecule itself.
Degradation Pathways Leading to this compound
Tofacitinib, like many complex organic molecules, is susceptible to degradation under various stress conditions, including hydrolysis and oxidation. These degradation pathways can lead to the formation of impurities, with this compound being a prominent example arising from oxidative processes.
Forced degradation studies have demonstrated that Tofacitinib is susceptible to hydrolysis under both acidic and basic conditions dergipark.org.trrjptonline.orgresearchgate.net. The primary sites of hydrolytic attack are the amide and cyano functionalities of the 3-oxopropanenitrile (B1221605) moiety attached to the piperidine ring rjptonline.org.
Under acidic conditions, hydrolysis can occur, leading to the formation of various degradation products nih.govsynzeal.com. Similarly, basic conditions can promote the degradation of Tofacitinib, with studies showing more extensive degradation in basic media compared to acidic or neutral conditions rjptonline.orgsynzeal.com. However, the currently available literature does not indicate that hydrolytic degradation is a direct pathway to the formation of this compound. Instead, hydrolysis leads to other degradation products.
Table 1: Summary of Hydrolytic Degradation Studies of Tofacitinib
| Condition | Site of Degradation | Major Degradation Products | Reference |
| Acidic Hydrolysis | Amide and cyano position of the 3-oxopropanenitrile moiety | Multiple degradation peaks observed | rjptonline.org |
| Basic Hydrolysis | Amide and cyano position of the 3-oxopropanenitrile moiety | More extensive degradation than acidic conditions | rjptonline.orgsynzeal.com |
| Neutral Hydrolysis | Generally more stable than under acidic or basic conditions | Minimal degradation observed | synzeal.com |
The primary formation route of this compound is through oxidative degradation. This process specifically targets the pyrrolo[2,3-d]pyrimidine ring of the Tofacitinib molecule.
Research has shown that Tofacitinib is particularly sensitive to oxidative stress dergipark.org.trrjptonline.org. The oxidation of the pyrrole (B145914) ring double bond is a key degradation pathway rjptonline.org. This oxidation leads to the introduction of a keto group at the C6 position of the pyrrolo[2,3-d]pyrimidine ring, resulting in the formation of 3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, which is this compound google.comnih.gov.
This transformation is also recognized as a metabolic pathway in vivo. Studies on the metabolism of Tofacitinib have identified this keto-impurity as a significant metabolite, often referred to as metabolite-1. The enzymatic oxidation is primarily mediated by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2C19. The mechanism involves the initial oxidation by P450 at the C6 position of the pyrrolo[2,3-d]pyrimidine ring.
Table 2: Summary of Oxidative Degradation and Metabolism of Tofacitinib
| Condition/System | Site of Oxidation | Resulting Impurity/Metabolite | Key Enzymes Involved | Reference |
| Forced Oxidation (e.g., H₂O₂) | Pyrrole ring double bond | This compound | - | rjptonline.org |
| In vitro (human liver microsomes) | Pyrrolopyrimidine ring (C6 position) | Tofacitinib metabolite-1 (Impurity 25) | CYP3A4, CYP2C19 | |
| In vivo (human metabolism) | Pyrrolopyrimidine ring | Tofacitinib metabolite-1 (Impurity 25) | CYP3A4, CYP2C19 |
Thermal Degradation Processes
Thermal stability is a crucial parameter in assessing the shelf-life and storage requirements of a pharmaceutical compound. Studies on Tofacitinib have shown varied results regarding its stability under thermal stress.
The following table summarizes findings from a study on the thermal degradation of Tofacitinib at various temperatures. researchgate.net
Thermal Degradation of Tofacitinib
| Temperature | Time (hours) | Degradation (%) |
|---|---|---|
| 30°C | 2 | 21.2 |
| 4 | 34.2 | |
| 40°C | 2 | 36.26 |
| 4 | 37.6 | |
| 50°C | 2 | 43.09 |
| 4 | 45.14 |
Photolytic Degradation Analyses
The stability of a drug substance under light exposure is another critical factor for its formulation and packaging. In the case of Tofacitinib, there are conflicting reports regarding its photolytic stability.
Several forced degradation studies have concluded that Tofacitinib is stable under photolytic conditions. derpharmachemica.com For instance, one analysis found no degradation products when Tofacitinib citrate (B86180) was placed under UV light for 24 hours at room temperature. derpharmachemica.com Conversely, other studies have observed degradation when Tofacitinib is exposed to UV light, with the percentage of degradation increasing over time. walshmedicalmedia.comdergipark.org.trresearchgate.net One study noted the formation of a single degradation product upon exposure to 254 nm light. walshmedicalmedia.com However, the available literature does not specifically identify this degradant as this compound.
The data below, from a qualitative degradation study, illustrates the impact of UV light on Tofacitinib over several hours. researchgate.net
Photolytic Degradation of Tofacitinib (at 254 nm)
| Time (hours) | Degradation (%) |
|---|---|
| 2 | 10.18 |
| 4 | 12.07 |
| 6 | 17.23 |
Humidity-Induced Degradation
Degradation due to humidity involves hydrolysis, where the drug molecule reacts with water. The stability of Tofacitinib has been evaluated under conditions of water hydrolysis and exposure to relative humidity.
One study involving neutral hydrolysis, where Tofacitinib citrate was refluxed with water for 24 hours, found the drug to be stable with no degradation products observed. derpharmachemica.com Another stability-indicating method development study also included degradation analysis under conditions of 75% relative humidity and water hydrolysis, though specific outcomes regarding impurity formation were not detailed. derpharmachemica.com While forced degradation studies confirm that Tofacitinib is susceptible to hydrolysis under acidic and basic conditions, its stability in neutral, humidity-driven conditions appears to be higher. researchgate.netdergipark.org.tr There is no specific evidence in the reviewed literature to suggest that this compound is formed through humidity-induced degradation pathways.
Advanced Analytical Methodologies for Detection and Quantification of Tofacitinib Impurity 25
Chromatographic Separation Techniques
Chromatographic methods are the cornerstone for the analysis of Tofacitinib (B832) and its related substances, providing the necessary resolution to separate the active pharmaceutical ingredient (API) from a multitude of impurities. veeprho.com These techniques are central to both process monitoring and final product quality control, ensuring compliance with stringent regulatory standards.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for the quantitative analysis of Tofacitinib and its impurities. veeprho.com The development of stability-indicating HPLC methods is crucial, as they must be able to separate the drug substance from various degradation products that can form under stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. walshmedicalmedia.comdergipark.org.trderpharmachemica.com
The United States Pharmacopeia (USP) has been instrumental in developing and validating robust HPLC methods for analyzing organic impurities in Tofacitinib oral solutions. usp.orgusp.org These methods are designed to be specific, linear, accurate, precise, and robust, ensuring their suitability for quantifying both process impurities and potential degradants. usp.orgusp.org The validation process for these methods follows the criteria outlined in USP General Chapter <1225>. usp.orgusp.org
Forced degradation studies are integral to method development, revealing the potential degradation pathways of Tofacitinib and ensuring the analytical method can effectively separate these newly formed impurities. walshmedicalmedia.comdergipark.org.tr For instance, studies have shown that Tofacitinib is particularly susceptible to degradation under alkaline and oxidative conditions. pnrjournal.comresearchgate.netresearchgate.net The resulting degradation products must be adequately resolved from the main Tofacitinib peak to ensure accurate quantification. dergipark.org.tr
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed chromatographic mode for the analysis of Tofacitinib and its impurities. acgpubs.orgsamipubco.com Optimization of RP-HPLC methods involves careful selection of the stationary phase, mobile phase composition (including pH and organic modifiers), flow rate, and column temperature to achieve optimal separation.
Several RP-HPLC methods have been developed and validated for the quantification of Tofacitinib and its related substances, including those structurally similar to Impurity 25. derpharmachemica.comresearchgate.net These methods typically utilize C18 columns and a gradient elution system to resolve a complex mixture of impurities. usp.orgpnrjournal.comresearchgate.net The use of a photodiode array (PDA) detector allows for peak purity analysis, confirming that the chromatographic peak for a specific analyte is not co-eluting with other impurities. walshmedicalmedia.comusp.org
The following table summarizes various optimized RP-HPLC methods suitable for the analysis of Tofacitinib impurities.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Waters XBridge BEH Shield RP18 (4.6 x 150 mm, 2.5 µm) usp.orgusp.org | Inert Clone ODS(3) (250 x 4.6 mm, 5 µm) pnrjournal.com | Kromasil C18 (150 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase A | 1% Potassium hydroxide (B78521) solution, pH adjusted usp.orgusp.org | Phosphate (B84403) buffer (pH 3.0) pnrjournal.com | Phosphate buffer (pH 4.0) researchgate.net |
| Mobile Phase B | Methanol and Acetonitrile (B52724) mixture usp.orgusp.org | Acetonitrile pnrjournal.com | Acetonitrile researchgate.net |
| Elution Mode | Gradient usp.orgusp.org | Gradient pnrjournal.com | Isocratic (80:20, Buffer:ACN) researchgate.net |
| Flow Rate | 0.8 mL/min usp.orgusp.org | 1.0 mL/min pnrjournal.com | 1.5 mL/min researchgate.net |
| Column Temperature | 45°C usp.orgusp.org | 40°C pnrjournal.com | 25°C researchgate.net |
| Detection | PDA at 280 nm usp.orgusp.org | UV at 210 nm pnrjournal.com | UV at 215 nm researchgate.net |
Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative separation mechanism to RP-HPLC and has been effectively applied to the analysis of Tofacitinib and its related substances. researchgate.net HILIC is particularly useful for separating polar compounds that may have weak retention on traditional reversed-phase columns.
One novel HILIC method employs a mobile phase of phosphate buffer (pH 7.0) and acetonitrile (45:55, v/v) with isocratic elution. researchgate.net A key advantage of this HILIC method is the elimination of the need for ion-pairing reagents, which are often used in RP-HPLC but can complicate the analysis and are not compatible with mass spectrometry. researchgate.net This method demonstrated good precision, with a relative standard deviation (%RSD) of 0.8% for Impurity-B, and accuracy ranging from 86% to 100% for impurities. researchgate.net
A reversed-phase HPLC method utilizing a chiral stationary phase has been developed for the separation of Tofacitinib and its enantiomer. researchgate.netresearcher.life This method employs a CHIRALPAK IH column with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer (pH 8.0) and acetonitrile in a gradient elution, with detection at 285 nm. researchgate.netresearcher.life The method demonstrated excellent linearity and achieved a limit of detection (LOD) of 0.04 µg/mL and a limit of quantitation (LOQ) of 0.1 µg/mL for the enantiomer, making it suitable for quality control. researchgate.netresearcher.life
Ultra-Performance Liquid Chromatography (UPLC) Techniques
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to provide significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. waters.com These characteristics make UPLC an ideal platform for comprehensive impurity profiling. waters.com
A rapid and sensitive UPLC-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantification of Tofacitinib in human plasma. nih.gov This method uses a UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm) and achieves a run time of just 1.4 minutes. nih.gov The coupling of UPLC with high-resolution mass spectrometry (HRMS) allows for the simultaneous collection of accurate mass data for both precursor and fragment ions. waters.com This capability is invaluable for the structural elucidation of unknown impurities without the need to preselect parent ions for fragmentation, ensuring that all ionizable impurities can be detected and characterized. waters.com
Thin Layer Chromatography (TLC) for Screening and Monitoring
Thin Layer Chromatography (TLC), including its high-performance version (HPTLC), serves as a simple, rapid, and cost-effective tool for the qualitative analysis of Tofacitinib. ijpsjournal.comijper.org It is particularly useful for preliminary screening, purity testing, and monitoring the progress of chemical reactions. ijpsjournal.com
In HPTLC analysis of Tofacitinib, a common stationary phase is silica (B1680970) gel 60 F254 precoated plates. ijper.org A mobile phase consisting of toluene, methanol, and acetic acid (7.5:2:0.5 v/v/v) has been used successfully. ijper.org After developing the plate, visualization can be achieved under a UV lamp, where compounds may appear as dark spots against a fluorescent background. ijpsjournal.com The retention factor (Rf) value is used to identify compounds by comparing them to known standards. The presence of additional spots on the plate can indicate the presence of impurities. ijpsjournal.com
Hyphenated Techniques for Comprehensive Analysis
Hyphenated analytical techniques, which combine two or more methods, provide a powerful approach for separating complex mixtures and unequivocally identifying the components. For Tofacitinib Impurity 25, the coupling of liquid chromatography with mass spectrometry is indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of pharmaceutical impurities. samipubco.com It merges the high separation efficiency of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it ideal for identifying and quantifying trace-level impurities like this compound.
A specific LC-MS method has been developed for the separation and characterization of process-related substances and degradation products in tofacitinib citrate (B86180). researchgate.netnih.gov The chromatographic separation is typically achieved on a C18 column, such as a LiChrospher C18 (250 mm × 4.6 mm, 5 μm), using a gradient elution. researchgate.netnih.gov This involves a mobile phase system consisting of an aqueous component, like a 0.1% ammonium acetate solution adjusted to pH 4.0, and an organic modifier, such as acetonitrile, at a flow rate of 1.0 mL/min. researchgate.netnih.gov
Following chromatographic separation, the eluent is introduced into the mass spectrometer. The mass spectrometer provides mass-to-charge ratio (m/z) data, which acts as a molecular fingerprint for the impurity. For this compound, this allows for its unambiguous identification in the presence of the active pharmaceutical ingredient (API) and other related substances. nih.gov The high resolution of Time-of-Flight Mass Spectrometry (TOF-MS) is particularly valuable for determining the precise molecular weight, further confirming the identity of the impurity. researchgate.netnih.gov
Table 1: Example LC-MS Method Parameters for Tofacitinib Impurity Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | LiChrospher C18 (250 mm × 4.6 mm, 5 μm) | researchgate.netnih.gov |
| Mobile Phase A | 0.1% Ammonium Acetate (pH 4.0) | researchgate.netnih.gov |
| Mobile Phase B | Acetonitrile | researchgate.netnih.gov |
| Elution | Linear Gradient | researchgate.netnih.gov |
| Flow Rate | 1.0 mL/min | researchgate.netnih.gov |
| Detection | High-Resolution TOF-MS/MS | researchgate.netnih.gov |
For definitive structural confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique adds another layer of specificity by performing a second stage of mass analysis. A specific precursor ion, corresponding to the molecular weight of this compound, is selected from the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID) to produce a series of characteristic product ions. The resulting fragmentation pattern is unique to the molecule's structure.
In a typical UPLC-MS/MS method, precursor/product ion transitions are monitored in what is known as Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net For example, while Tofacitinib is monitored using the transition m/z 313.3 → 149.2, a similar, specific transition would be established for this compound. nih.govresearchgate.net By comparing the fragmentation pattern of the suspected impurity in a sample to that of a synthesized reference standard of this compound, its structure can be unequivocally confirmed. nih.gov This high degree of certainty is crucial for process monitoring and ensuring the quality and safety of the drug substance. researchgate.netnih.gov
Method Validation and Performance Characteristics
Any analytical method used for quality control must be rigorously validated to ensure it is fit for its intended purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH) and includes evaluation of parameters such as specificity, linearity, and detection limits. pnrjournal.comderpharmachemica.com
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or placebo components. usp.orgamazonaws.com In the analysis of this compound, the method must be able to distinguish its chromatographic peak from that of Tofacitinib and other related substances like Dihydro-TOFT and Benzyl-TOFT. derpharmachemica.comusp.org
Validation studies have demonstrated the high specificity of developed HPLC methods. usp.org Forced degradation studies, where Tofacitinib is exposed to stress conditions such as acid, base, oxidation, and heat, are performed to generate potential degradation products. researchgate.netnih.govderpharmachemica.com The analytical method is then proven to be "stability-indicating" if it can resolve the Tofacitinib peak from all the degradant peaks. derpharmachemica.com In validated methods, no interference was observed from blank or placebo solutions at the retention time of the impurities. usp.orgamazonaws.com Furthermore, the spectral purity of the Tofacitinib peak was confirmed using a Photodiode Array (PDA) detector, indicating a lack of co-eluting peaks and ensuring the method's specificity. usp.org
Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal over a specified range. To establish linearity for this compound, solutions are prepared at several concentration levels. usp.org
For related substances, linearity is typically evaluated from the limit of quantitation (LOQ) up to at least 120% of the specification limit. usp.org Validated methods for Tofacitinib impurities have shown excellent linearity, with correlation coefficients (r or r²) consistently meeting the typical acceptance criterion of ≥0.999. researchgate.netusp.orgresearchgate.net One study established a linear range for impurities from the LOQ (0.10%) to 1.0% of the nominal tofacitinib concentration. usp.org Another reported a linear range for impurities from 2 to 12 µg/mL. researchgate.net For bioanalytical methods using UPLC-MS/MS, linearity for Tofacitinib has been demonstrated in ranges such as 0.05-100 ng/mL, showcasing the sensitivity of the technique. nih.gov
Table 2: Linearity Data for Tofacitinib and Its Impurities from Various Studies
| Analyte(s) | Concentration Range | Correlation Coefficient (r/r²) | Source |
|---|---|---|---|
| Tofacitinib Amide & other impurities | LOQ (0.10%) to 1.0% of nominal concentration | ≥ 0.999 | usp.org |
| Tofacitinib and Impurities | 2 - 12 µg/mL | > 0.999 | researchgate.netresearchgate.net |
| Tofacitinib (in plasma) | 0.05 - 100 ng/mL | r² ≥ 0.9978 | nih.gov |
| Tofacitinib (in plasma) | 0.2 - 100.0 ng/mL | r ≥ 0.9983 | researchgate.net |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. rjptonline.org
For pharmaceutical impurities, it is critical that the method's LOQ is below the reporting threshold. Validated methods for Tofacitinib impurities have established these limits to ensure high sensitivity. In one method, the LOQ was established at 0.10% of the sample concentration, and a sensitivity solution at this level was successfully analyzed. usp.orgusp.org Another study reported even lower limits for impurities, with an LOD of 0.03% and an LOQ between 0.05% and 0.06%. researchgate.netresearchgate.net In absolute terms, an LOD of 0.416 µg/mL and an LOQ of 1.260 µg/mL have also been reported for Tofacitinib. researchgate.net These low detection and quantitation limits are essential for controlling impurities at levels required by regulatory agencies.
Table 3: Reported LOD and LOQ Values for Tofacitinib Impurities
| Parameter | Reported Value (% of sample conc.) | Reported Value (µg/mL) | Source |
|---|---|---|---|
| LOQ | 0.10% | - | usp.orgusp.org |
| LOD | 0.03% | - | researchgate.netresearchgate.net |
| LOQ | 0.05% - 0.06% | - | researchgate.netresearchgate.net |
| LOD | - | 0.416 | researchgate.net |
| LOQ | - | 1.260 | researchgate.net |
Precision and Accuracy Assessments
Precision and accuracy are fundamental validation parameters that demonstrate the reliability of an analytical method. Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the test results to the true value.
Precision: The precision of analytical methods for Tofacitinib impurities is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility. For related substances, precision is often demonstrated by preparing and analyzing multiple samples of Tofacitinib spiked with the impurity at a specific concentration level. The relative standard deviation (%RSD) of the results is then calculated. A low %RSD value indicates high precision.
In one validated High-Performance Liquid Chromatography (HPLC) method, the precision for quantifying Tofacitinib impurities was confirmed by a %RSD of less than 5.0%, demonstrating that the system provides consistent results. pnrjournal.com Another study assessing various impurities, including Amine impurity and Dihydro impurity, also reported satisfactory precision. derpharmachemica.com For instance, a stability-indicating HPLC method using hydrophilic interaction liquid chromatography (HILIC) showed a %RSD for Impurity-A and Impurity-B of 2.4% and 0.8%, respectively, which is well within acceptable limits. researchgate.netresearchgate.net
Accuracy: Accuracy is determined by recovery studies, where a known amount of the impurity is added to a sample matrix (placebo or Tofacitinib sample) and the amount recovered is measured. The accuracy is expressed as the percentage of the analyte recovered by the assay. Regulatory guidelines typically require accuracy to be within a range of 80% to 120% for impurities.
Studies on Tofacitinib impurities have shown excellent accuracy. Linearity and recovery experiments were conducted from the quantitation limit (QL) to 150% of the specification level (0.15%). derpharmachemica.com In one method, the accuracy for impurities ranged from 86% to 100%. researchgate.netresearchgate.net Another validation study demonstrated recovery percentages ranging from 90% to 110%, highlighting the method's reliability for practical applications. wisdomlib.org For an amine impurity, accuracy was assessed from the Limit of Quantitation (LOQ) level up to 150%, with all results meeting the acceptance criteria. pnrjournal.com
Table 1: Summary of Precision and Accuracy Data for Tofacitinib Impurities
| Parameter | Impurity | Finding | Source |
|---|---|---|---|
| Precision | Amine Impurity | %RSD of peak area for six replicate injections was 0.42%. | pnrjournal.com |
| Impurity-A | %RSD was 2.4%. | researchgate.netresearchgate.net | |
| Impurity-B | %RSD was 0.8%. | researchgate.netresearchgate.net | |
| General Impurities | %RSD for method repeatability was less than 10.0%. | google.com | |
| Accuracy | General Impurities | Recovery percentages ranged from 90% to 110%. | wisdomlib.org |
| Impurity-A & B | Accuracy ranged from 86% to 100%. | researchgate.netresearchgate.net | |
| Amine Impurity | Recovery was assessed from LOQ to 150% and met criteria. | pnrjournal.com |
Robustness of Analytical Methods
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage. For HPLC methods, common parameters to vary during a robustness study include the flow rate of the mobile phase, the column temperature, and the pH of the mobile phase buffer.
A robustness study for an HPLC method for Tofacitinib and its related substances involved intentionally altering several chromatographic conditions. derpharmachemica.comusp.org The parameters and their variations are detailed below:
Flow Rate: The flow rate was adjusted by ±10% (e.g., from 1.0 mL/min to 0.9 mL/min and 1.1 mL/min). usp.orgacgpubs.org
Column Temperature: The temperature of the column oven was varied by ±3°C to ±5°C (e.g., from 25°C to 20°C and 30°C). derpharmachemica.comusp.org
Mobile Phase pH: The pH of the aqueous component of the mobile phase was adjusted by ±0.2 units. derpharmachemica.comusp.org
Mobile Phase Composition: The percentage of the organic solvent (e.g., acetonitrile) in the mobile phase was slightly changed. usp.org
In these studies, the system suitability parameters, particularly the resolution between Tofacitinib and its impurities, were monitored. The results consistently showed that the resolution remained within the acceptable limits (e.g., resolution ≥ 1.5) despite these deliberate changes, confirming the method's robustness. usp.org
Table 2: Example of Robustness Study Parameters
| Parameter Varied | Original Condition | Varied Condition | Observation | Source |
|---|---|---|---|---|
| Flow Rate | 1.0 mL/min | ± 0.1 mL/min | No significant change in relative retention time. | derpharmachemica.com |
| 0.8 mL/min | ± 0.08 mL/min | Resolution criteria were met. | usp.org | |
| Column Temperature | 25°C | 20°C and 30°C | No significant change in relative retention time. | derpharmachemica.com |
| 45°C | ± 3°C | Resolution criteria were met. | usp.org |
| Mobile Phase pH | 5.5 | ± 0.2 units | No significant change in relative retention time. | derpharmachemica.com |
System Suitability Testing
System Suitability Testing (SST) is an integral part of any analytical chromatographic method. It is performed before the analysis of any samples to ensure that the complete system—including the instrument, reagents, and column—is operating correctly and is suitable for the analysis to be performed. SST parameters are established during method development and validation.
For the analysis of Tofacitinib and its impurities, typical SST parameters include:
Resolution (Rs): This is a critical parameter that measures the degree of separation between two adjacent peaks. For impurity analysis, the resolution between the main drug peak (Tofacitinib) and the closest impurity peak, as well as between adjacent impurity peaks, is crucial. A common acceptance criterion is a resolution of not less than (NLT) 1.5 or 2.0. derpharmachemica.comusp.org
Tailing Factor (Tf): The tailing factor measures the symmetry of a chromatographic peak. A symmetrical peak has a tailing factor of 1.0. Asymmetrical, tailing peaks can affect resolution and integration accuracy. The typical acceptance criterion is a tailing factor of not more than (NMT) 2.0. ijsdr.org
Theoretical Plates (N): Also known as column efficiency, this parameter measures the sharpness of the peaks. A higher number of theoretical plates indicates better column performance and sharper peaks. A typical requirement might be NLT 2000 theoretical plates. ijsdr.org
Relative Standard Deviation (%RSD): The precision of replicate injections of a standard solution is measured. A low %RSD (typically NMT 2.0% for major components and NMT 5.0% for impurities) demonstrates the precision of the system. pnrjournal.com
In validated methods for Tofacitinib, a system suitability solution is often prepared containing Tofacitinib and a mixture of its known impurities, including this compound (Amide-TOFT). usp.org This solution is used to verify that the system can adequately separate all components before sample analysis begins.
Table 3: Typical System Suitability Test Parameters and Acceptance Criteria
| Parameter | Acceptance Criterion | Purpose | Source |
|---|---|---|---|
| Resolution (Rs) | NLT 1.5 between impurity peaks; NLT 2.0 from Tofacitinib peak. | Ensures accurate quantification of impurities without interference. | usp.org |
| Tailing Factor (Tf) | NMT 2.0 | Confirms peak symmetry for reliable integration. | ijsdr.org |
| Theoretical Plates (N) | NLT 2000 | Indicates good column efficiency and sharp peaks. | ijsdr.org |
| %RSD of Replicate Injections | NMT 5.0% for impurities. | Demonstrates the precision of the analytical system. | pnrjournal.com |
Impurity Profiling and Control Strategies for Tofacitinib Impurity 25
Identification and Relative Quantification in Tofacitinib (B832) Formulations
The identification and quantification of Tofacitinib Impurity 25 in Tofacitinib formulations are primarily achieved through advanced chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most prevalent method. usp.orgresearchgate.net These methods are designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its impurities and degradation products. derpharmachemica.com
A typical HPLC method for the analysis of Tofacitinib and its impurities involves a reversed-phase column, such as a C18 column, with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724). researchgate.netpnrjournal.com Detection is commonly performed using a UV detector. researchgate.net The identification of this compound is based on its retention time relative to the main Tofacitinib peak in the chromatogram.
For relative quantification, the peak area of Impurity 25 is compared to the peak area of the Tofacitinib API. The concentration of the impurity is then calculated using the relative response factor (RRF). The limit of detection (LOD) and limit of quantification (LOQ) for the analytical method are established to ensure that even trace amounts of the impurity can be accurately detected and quantified. researchgate.net Validation of these analytical methods is performed according to the International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness. pnrjournal.com
Table 1: Illustrative HPLC Method Parameters for Tofacitinib Impurity Analysis
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Phosphate (B84403) buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 25 µL |
This table represents a typical set of parameters and may vary based on the specific analytical method developed.
Development of Impurity Reference Standards for this compound
The availability of well-characterized impurity reference standards is a prerequisite for the accurate identification and quantification of impurities in pharmaceuticals. synzeal.com For this compound, a reference standard is essential for method development, validation, and routine quality control. synzeal.com
The synthesis of this compound, with the chemical name 3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, is a critical step in producing a reference standard. synzeal.com This can be a complex process, and various synthetic routes may be explored to achieve a high-purity compound. patsnap.com
Once synthesized, the reference material for this compound must undergo extensive characterization to confirm its identity and purity. This involves a battery of analytical techniques to elucidate its chemical structure and assess its purity. These techniques typically include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the positions of protons and carbons.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the structure.
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Purity determination by HPLC: To assess the chromatographic purity of the reference standard.
A Certificate of Analysis (CoA) is then issued for the reference standard, detailing the characterization data and the assigned purity. synzeal.com
For global pharmaceutical products, it is often necessary to ensure that the impurity reference standards are traceable to pharmacopoeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). While a specific monograph for this compound may not yet exist in these pharmacopoeias, the characterization and qualification of the reference standard should follow the principles outlined in pharmacopoeial guidelines. usp.org This ensures the reliability and consistency of analytical results across different laboratories and manufacturing sites. The USP has an initiative for emerging standards to develop and share methods for drug substances and products not yet in the USP-NF, which could include impurities like this compound in the future. usp.org
Process Analytical Technology (PAT) in Impurity Control
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. americanpharmaceuticalreview.comnih.gov In the context of this compound, PAT can be a powerful tool for real-time monitoring and control of its formation during the manufacturing process.
By implementing in-line or on-line analytical tools, such as Near-Infrared (NIR) spectroscopy or Raman spectroscopy, it is possible to monitor key process parameters that may influence the formation of Impurity 25. nih.gov This real-time data allows for immediate adjustments to the process conditions to keep the impurity levels within the acceptable limits. This proactive approach to quality control is a significant advancement over traditional end-product testing. youtube.com The successful implementation of PAT can lead to improved process understanding, reduced cycle times, and enhanced product quality. pharmtech.com
Strategies for Minimizing Impurity 25 Formation
The formation of impurities in a synthetic process is often linked to specific reaction conditions, the quality of starting materials, or degradation pathways. clearsynth.com To minimize the formation of this compound, a thorough understanding of its formation mechanism is essential. This may involve studying the impact of various process parameters such as temperature, pH, reaction time, and the presence of catalysts or other reagents. patsnap.com
Potential strategies to minimize the formation of this compound include:
Optimization of Reaction Conditions: By carefully controlling parameters like temperature and reaction time, the formation of the impurity can be suppressed.
Control of Starting Materials and Reagents: Ensuring the purity of raw materials and reagents can prevent the introduction of precursors that may lead to the formation of Impurity 25.
Process Modifications: In some cases, modifying the synthetic route or the order of chemical transformations can circumvent the formation of specific impurities. researchgate.net
Purification Techniques: Developing effective purification methods for intermediates and the final API can remove Impurity 25 to acceptable levels. researchgate.net
A systematic approach, such as Quality by Design (QbD), can be employed to identify the critical process parameters that impact the formation of this compound and to establish a robust control strategy.
Stability Studies of Tofacitinib and Implications for Tofacitinib Impurity 25 Formation
Forced Degradation Studies Under Diverse Stress Conditions
Tofacitinib (B832) has been subjected to a range of forced degradation conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These studies reveal that the molecule is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and thermal stress, but it demonstrates notable stability under photolytic conditions. nih.govresearchgate.net
Under acidic conditions, tofacitinib undergoes significant degradation. Studies show that when refluxed with 0.1 N hydrochloric acid (HCl), the drug degrades, leading to the formation of multiple degradation products. derpharmachemica.com One study identified three distinct degradation products under these conditions. derpharmachemica.com The degradation is time-dependent, with increased degradation observed over longer exposure periods. dergipark.org.tr Research suggests that hydrolysis under acidic conditions may occur at the amide and cyano groups of the 3-oxopropanenitrile (B1221605) moiety of the tofacitinib molecule. dergipark.org.tr However, tofacitinib is considered most stable in acidic environments with a pH below 5.0. nih.gov
Table 1: Summary of Acid-Induced Degradation Findings for Tofacitinib
| Stress Condition | Observations | Number of Degradation Products | Reference |
|---|---|---|---|
| 0.1 N HCl (refluxed for 3 hours) | Unstable, significant degradation | 3 | derpharmachemica.com |
| 0.1 M HCl (room temperature) | Degradation occurs | Multiple | dergipark.org.tr |
Tofacitinib is highly susceptible to degradation under basic conditions. The degradation follows apparent first-order kinetics and is more rapid in more basic solutions. nih.gov Studies using 0.1 N sodium hydroxide (B78521) (NaOH) at room temperature showed that tofacitinib is unstable, with some studies reporting the formation of two degradation products and others finding four. derpharmachemica.com The degradation is rapid, with significant breakdown occurring in as little as 30 minutes. derpharmachemica.com Similar to acid hydrolysis, the degradation is believed to happen at multiple sites, including the amide and cyano positions. dergipark.org.tr
Table 2: Summary of Base-Induced Degradation Findings for Tofacitinib
| Stress Condition | Observations | Number of Degradation Products | Reference |
|---|---|---|---|
| 0.1 N NaOH (room temp, 30 mins) | Unstable, significant degradation | 2 | derpharmachemica.com |
| 0.1 N NaOH (3 hours) | Unstable, significant degradation | 4 | derpharmachemica.com |
The response of tofacitinib to oxidative stress indicates a notable vulnerability. The drug degrades significantly when exposed to hydrogen peroxide (H₂O₂). nih.govresearchgate.net One study reported that degradation in 3% H₂O₂ was quite fast, resulting in six distinct degradation peaks. dergipark.org.tr It is suggested that the pyrrole (B145914) ring's double bond is particularly sensitive to oxidation. dergipark.org.trwalshmedicalmedia.com In contrast, another study using 6% H₂O₂ for 48 hours at room temperature found the drug to be stable, indicating that the conditions of oxidation (concentration, time, temperature) are critical factors in the extent of degradation. derpharmachemica.com In vivo, oxidative metabolism can lead to the formation of metabolites M2 (alcohol) and M4 (acid) through the loss of the nitrile group. nih.gov This process involves an unstable cyanohydrin intermediate. nih.gov
Table 3: Summary of Oxidative Stress Findings for Tofacitinib
| Stress Condition | Observations | Number of Degradation Products | Reference |
|---|---|---|---|
| 3% H₂O₂ (room temperature) | Fast degradation | 6 | dergipark.org.tr |
| 6% H₂O₂ (room temp, 48 hours) | Stable | 0 | derpharmachemica.com |
Tofacitinib shows susceptibility to thermal stress, although to a lesser extent than to hydrolytic or oxidative conditions. nih.govresearchgate.net When the solid form of the drug is exposed to increasing temperatures (e.g., 30°C, 40°C, 50°C), degradation increases, particularly at higher temperatures. dergipark.org.trresearchgate.net However, one study that exposed the drug to 80°C in a hot air oven for 24 hours reported that tofacitinib citrate (B86180) was stable with no degradation products found. derpharmachemica.com This suggests that the citrate salt form may possess greater thermal stability or that degradation is highly dependent on the specific temperature and duration. Thermogravimetric analysis (TGA) shows that decomposition of pure tofacitinib begins with an initial weight loss at 274.35°C, with maximum mass loss occurring at 545.21°C. nih.gov
Table 4: Summary of Thermal Stress Findings for Tofacitinib
| Stress Condition | Observations | Degradation | Reference |
|---|---|---|---|
| 30°C, 40°C, 50°C (2 and 6 hours) | Increased degradation with temperature | Yes | dergipark.org.trresearchgate.net |
| 80°C (24 hours) | Stable | No degradation products found | derpharmachemica.com |
Tofacitinib demonstrates significant stability when exposed to light. nih.govresearchgate.net In studies where solid tofacitinib was exposed to UV light (254 nm) for extended periods, only one degradation product was observed, with the percentage of degradation increasing over time. dergipark.org.trresearchgate.net However, another study where tofacitinib citrate was placed under UV light for 24 hours at room temperature found it to be stable with no degradation products formed. derpharmachemica.com Further validation confirmed the stability of tofacitinib under photochemical conditions. acgpubs.org This high level of photostability suggests that light exposure is not a primary risk factor for the degradation of this compound.
Table 5: Summary of Photolytic Stability Findings for Tofacitinib
| Stress Condition | Observations | Degradation | Reference |
|---|---|---|---|
| UV Light (254 nm, up to 6 hours) | Minor degradation | 1 degradation product | dergipark.org.trresearchgate.net |
| UV Light (24 hours, room temp) | Stable | No degradation products found | derpharmachemica.com |
The stability of tofacitinib is influenced by water and humidity, primarily in relation to pH. Neutral hydrolysis studies, where tofacitinib citrate was refluxed with water for 24 hours, found the compound to be stable with no degradation products observed. derpharmachemica.com The degradation of tofacitinib in aqueous solutions is highly dependent on pH, temperature, and ionic strength. nih.govjetir.org The degradation follows apparent first-order kinetics and is catalyzed by bases, while stability is maximized under acidic conditions (pH 2.0-5.0), at lower temperatures, and with low ionic strength. nih.govjetir.org Studies also confirmed the stability of tofacitinib under humidity conditions as part of forced degradation testing. acgpubs.org
Degradation Kinetics and Reaction Order Determination
The degradation of Tofacitinib has been shown to follow apparent first-order kinetics under various conditions. samipubco.com This means that the rate of degradation is directly proportional to the concentration of Tofacitinib. Preformulation studies have identified that the stability of Tofacitinib is dependent on several factors, including pH, temperature, and ionic strength. samipubco.com
Investigations into its stability across a pH range of 2.0 to 9.0 revealed that Tofacitinib degrades more rapidly in basic conditions, with the highest rate of degradation occurring at pH 9.0. samipubco.com Conversely, maximum stability is achieved in acidic conditions, specifically in a pH range between 2.0 and 5.0. samipubco.com The rate of degradation is also accelerated at higher temperatures and can be influenced by the ionic strength of the solution. dergipark.org.trsamipubco.com
Forced degradation studies are performed under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions to identify potential degradants. derpharmachemica.comdergipark.org.tr Tofacitinib has been found to be particularly susceptible to degradation under basic and oxidative conditions. dergipark.org.tramazonaws.comsamipubco.com In basic hydrolysis, significant degradation occurs, leading to the formation of multiple degradation products. samipubco.comusp.org Oxidative degradation, typically using hydrogen peroxide, also happens rapidly, resulting in several degradation peaks. dergipark.org.trsamipubco.com Under acidic conditions, Tofacitinib is comparatively more stable, though some degradation is observed. usp.orgnih.gov The formation of Tofacitinib Impurity 25 (Tofacitinib Keto Impurity) is a potential consequence of these degradation pathways, likely arising from oxidative degradation at the pyrrole ring or hydrolysis. dergipark.org.tr
The table below summarizes findings from various forced degradation studies on Tofacitinib, demonstrating its stability profile under different stress conditions.
Table 1: Summary of Forced Degradation Studies of Tofacitinib
| Stress Condition | Exposure Time | Temperature | Degradation Observed | Potential Degradants/Observations | Source(s) |
|---|---|---|---|---|---|
| Acid Hydrolysis | |||||
| 0.1 N HCl | 3 hours | 80°C | Unstable | Three degradation products formed. | nih.gov |
| 0.1 M HCl | 48 hours | Room Temp | Degradation observed | Hydrolysis at one site is suggested. | dergipark.org.tr |
| Base Hydrolysis | |||||
| 0.1 N NaOH | 3 hours | Room Temp | Unstable | Four degradation products formed. | nih.gov |
| 0.05 N NaOH | 10 minutes | Room Temp | ~25% degradation | Two major degradants observed. | usp.org |
| 0.1 M NaOH | 48 hours | Room Temp | Significant degradation | Hydrolysis at multiple sites is suggested. | dergipark.org.trsamipubco.com |
| Oxidative Degradation | |||||
| 3% H₂O₂ | 48 hours | Room Temp | Rapid degradation | Six degradation peaks observed. | dergipark.org.trsamipubco.com |
| 6% H₂O₂ | 48 hours | Room Temp | Stable | No degradation products observed. | nih.gov |
| Thermal Degradation | |||||
| Solid State | 24 hours | 80°C | Stable | No degradation products found. | nih.gov |
| Solid State | 6 hours | 50°C | Increased degradation | Degradation increased with higher temperature. | dergipark.org.tr |
| Photolytic Degradation | |||||
| UV Light | 24 hours | Room Temp | Stable | No degradation products found. | nih.gov |
| UV Light (254 nm) | 6 hours | Not specified | 17.23% degradation | One degradation product observed. | dergipark.org.tr |
| Neutral Hydrolysis | |||||
| Water | 24 hours | Reflux | Stable | No degradation products found. | nih.gov |
This table is a compilation of data from multiple sources and conditions may vary between studies.
Long-Term and Accelerated Stability Program Design
The design of stability programs for pharmaceutical drug substances like Tofacitinib is rigorously guided by the International Council for Harmonisation (ICH) guidelines, particularly the Q1A(R2) guideline. pnrjournal.com The purpose of these programs is to provide evidence on how the quality of a drug substance changes over time under the influence of temperature and humidity, which is necessary to establish a re-test period and recommend storage conditions. pnrjournal.comresearchgate.net
A stability program for Tofacitinib involves two primary components: long-term stability testing and accelerated stability testing.
Long-Term Stability Testing: This involves storing the drug substance under the recommended storage conditions and monitoring it for its expected shelf life. dergipark.org.tr For a drug substance intended for storage in a refrigerator, the long-term condition would be 5°C ± 3°C. For room temperature storage, the conditions are typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. dergipark.org.tr Testing is performed at regular intervals, such as every 3 months for the first year, every 6 months for the second year, and annually thereafter. dergipark.org.tr
Accelerated Stability Testing: In this part of the program, the drug substance is subjected to elevated temperature and humidity conditions to increase the rate of chemical degradation and physical change. dergipark.org.tr Data from these studies, if significant changes are observed, can be used to predict the shelf life at the recommended storage conditions. Standard accelerated conditions are 40°C ± 2°C / 75% RH ± 5% RH, with testing typically conducted for a period of up to 6 months. dergipark.org.tr
The design of these programs is critically informed by the results of forced degradation studies. The knowledge of Tofacitinib's degradation pathways and the identity of its potential impurities, such as this compound, are used to develop and validate a stability-indicating analytical method. derpharmachemica.comsynzeal.com This method, usually a form of High-Performance Liquid Chromatography (HPLC), must be able to separate and accurately quantify the parent drug from any significant degradation products that may form during the stability study. pnrjournal.comderpharmachemica.comamazonaws.com
Throughout the long-term and accelerated programs, samples of Tofacitinib are analyzed at specified time points. The analysis focuses on monitoring the assay of the API, the appearance of any new impurities, and the increase in the level of existing impurities, including this compound. The data gathered allows for the establishment of a re-test period, ensuring that the quality, safety, and efficacy of Tofacitinib are maintained when stored under the approved conditions.
Table 2: ICH Guideline Conditions for Stability Testing
| Study Type | Storage Condition | Minimum Time Period |
|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| or 30°C ± 2°C / 65% RH ± 5% RH | ||
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Source: ICH Q1A(R2) Guideline dergipark.org.tr
Table 3: Compound Names
| Name | Synonym(s) |
|---|---|
| Tofacitinib | 3-[(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile |
| This compound | Tofacitinib Keto Impurity; 3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile |
| Acetonitrile (B52724) | - |
| Hydrogen Peroxide | - |
| Hydrochloric Acid | - |
| Sodium Hydroxide | - |
| Chloroform | - |
Regulatory Considerations for Tofacitinib Impurities, Including Impurity 25
International Council for Harmonisation (ICH) Guidelines Compliance
Compliance with ICH guidelines is a prerequisite for the registration of pharmaceutical products in most major markets, including the United States, Europe, and Japan. The following sections detail the application of key ICH quality guidelines to the management of Tofacitinib (B832) Impurity 25.
The ICH Q3A guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. jpionline.orgamsbiopharma.com For Tofacitinib as a drug substance, any impurity, including Impurity 25, is subject to the thresholds outlined in this guideline. These thresholds are based on the maximum daily dose of the drug.
Key principles of ICH Q3A applicable to Tofacitinib Impurity 25 include:
Reporting Threshold: The level at which an impurity must be reported in the registration application.
Identification Threshold: The level above which the structure of an impurity must be determined.
Qualification Threshold: The level above which an impurity must be justified from a safety perspective.
The application of these thresholds is crucial in determining the necessary actions for controlling this compound.
Table 1: Illustrative ICH Q3A Thresholds for this compound
| Maximum Daily Dose of Tofacitinib | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
* TDI: Total Daily Intake
The ICH Q3B guideline extends the principles of impurity control to the finished drug product. amsbiopharma.com This is particularly relevant for degradation products that may form during the manufacturing process of the Tofacitinib drug product or during its shelf life. If this compound is a degradation product, its levels in the final formulation are governed by ICH Q3B.
The thresholds in ICH Q3B are similar to those in Q3A but are applied to the drug product. The guideline emphasizes the need to identify and qualify degradation products that exceed the specified levels.
Table 2: Illustrative ICH Q3B Thresholds for this compound in a Drug Product
| Maximum Daily Dose of Tofacitinib | Reporting Threshold | Identification Threshold | Qualification Threshold |
| < 10 mg | 1.0% | 1.0% | 1.0% |
| 10 mg - 100 mg | 0.5% | 0.5% | 0.5% |
| > 100 mg - 2 g | 0.2% | 0.2% | 0.2% |
| > 2 g | 0.1% | 0.1% | 0.1% |
To accurately monitor and control this compound, the analytical procedures used for its detection and quantification must be validated in accordance with ICH Q2(R1). jordilabs.comloesungsfabrik.deslideshare.net This guideline outlines the validation characteristics required for various analytical tests.
For an impurity quantification method for this compound, the following parameters would need to be validated:
Specificity: The ability to assess the impurity in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity.
Range: The interval between the upper and lower concentrations of the impurity for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Detection Limit (DL): The lowest amount of the impurity in a sample that can be detected but not necessarily quantitated.
Quantitation Limit (QL): The lowest amount of the impurity in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Table 3: ICH Q2(R1) Validation Parameters for the Quantification of this compound
| Validation Characteristic | Requirement for Impurity Quantification |
| Specificity | Required |
| Linearity | Required |
| Range | Required |
| Accuracy | Required |
| Precision (Repeatability & Intermediate) | Required |
| Detection Limit | Not required for quantification but may be useful |
| Quantitation Limit | Required |
| Robustness | Required |
Stability testing, as outlined in ICH Q1A(R2), is essential to understand how the quality of Tofacitinib and its drug products changes over time under the influence of various environmental factors. ich.orgslideshare.netgmp-compliance.orgfda.gov This is critical for identifying potential degradation products, such as this compound, and establishing a shelf-life for the product.
Stability studies for Tofacitinib would involve:
Stress Testing: To identify likely degradation products and establish the intrinsic stability of the molecule.
Long-term and Accelerated Stability Studies: To evaluate the thermal stability and sensitivity to moisture.
Photostability Testing: To assess the impact of light on the drug substance and product.
The formation and growth of this compound would be monitored throughout these studies to ensure it remains within the qualified limits.
The ICH Q6A guideline provides a framework for setting specifications, which are a set of criteria to which a drug substance or drug product should conform to be considered acceptable for its intended use. europeanpharmaceuticalreview.comeuropeanpharmaceuticalreview.comresearchgate.netich.orgslideshare.net For Tofacitinib, the specification would include tests for identity, assay, and impurities, including a specific acceptance criterion for this compound if it is a specified impurity.
A specified impurity is an impurity that is individually listed and limited with a specific acceptance criterion in the new drug substance or drug product specification. ich.org The decision to include this compound as a specified impurity would be based on its observed levels in batches and the outcomes of the qualification process.
Table 4: Example of a Specification for Tofacitinib Drug Substance Including Impurity 25
| Test | Acceptance Criteria |
| Appearance | White to off-white powder |
| Identification | Conforms to standard |
| Assay | 98.0% - 102.0% |
| This compound | ≤ 0.15% |
| Any Unspecified Impurity | ≤ 0.10% |
| Total Impurities | ≤ 0.5% |
Pharmacopoeial Standards and Emerging Practices
While specific monographs for Tofacitinib and its impurities may evolve, pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide general chapters and methods that are applicable to the control of impurities. synthinkchemicals.com For instance, the USP has published emerging standards for the analysis of Tofacitinib oral solution, which includes methods for the evaluation of organic impurities. usp.org
The availability of pharmacopoeial reference standards for Tofacitinib impurities is crucial for the accurate identification and quantification of these compounds. synthinkchemicals.comsynzeal.com As analytical techniques advance, there is a continuous trend towards more sensitive and specific methods for impurity profiling, ensuring a higher level of product quality and patient safety.
European Pharmacopoeia (EP) Monographs
The European Pharmacopoeia (EP) provides legally binding quality standards for medicines and their ingredients across its 39 member states in Europe and is used in over 130 countries worldwide. edqm.eu EP monographs establish the official standards for the quality control of a substance throughout its lifecycle. edqm.eu These monographs include tests and acceptance criteria for impurities.
For tofacitinib and its impurities, manufacturers must adhere to the general principles of impurity control outlined in the EP and any specific monograph that may be developed for the drug substance. The availability of pharmacopeial and non-pharmacopeial tofacitinib impurity reference standards that are compliant with EP specifications is crucial for analytical method development, impurity profiling, and stability testing. synthinkchemicals.com These standards support regulatory submissions by ensuring that the methods used to control impurities like this compound are robust and meet the EP's stringent requirements.
Regulatory Requirements for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF)
When a generic version of a drug is developed, the manufacturer must submit an Abbreviated New Drug Application (ANDA) to the U.S. Food and Drug Administration (FDA). A critical part of the ANDA is the Chemistry, Manufacturing, and Controls (CMC) section, which details the impurity profile of the drug substance and drug product. regulations.govfederalregister.gov
For an impurity like this compound in a generic tofacitinib product, the ANDA applicant must demonstrate that its level is controlled and justified. The FDA provides guidance for industry on this topic, which aligns with the principles of the International Council for Harmonisation (ICH). federalregister.govfda.gov An impurity is generally considered "qualified" if its level in the generic product does not exceed the level observed in the brand-name product, known as the Reference Listed Drug (RLD). regulations.govpharmtech.com If a new impurity is found or an existing impurity like Impurity 25 is present at a higher level than in the RLD, the applicant must provide a justification, which could involve data from scientific literature or, in some cases, new toxicity studies. fda.govraps.org
A Drug Master File (DMF) is a confidential submission to the FDA containing detailed information about the facilities, processes, or materials used in the manufacturing, processing, packaging, and storing of human drugs. registrarcorp.compharmaceuticalcarrier.com A Type II DMF, which covers a drug substance, must include comprehensive information on impurities. bdo.com This includes:
A description of the manufacturing process and controls. pharmaspecialists.com
Identification of potential and actual impurities. pharmaceuticalcarrier.com
Validated analytical methods for detecting and quantifying impurities. pharmaspecialists.com
Specifications and acceptance criteria for each impurity. pharmaceuticalcarrier.com
The DMF for the tofacitinib API would therefore need to thoroughly address the control strategy for this compound, ensuring that the substance consistently meets the required purity standards.
Global Regulatory Landscape for Pharmaceutical Impurity Control
The global approach to regulating pharmaceutical impurities is largely shaped by the International Council for Harmonisation (ICH). ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. emanresearch.org Its guidelines are widely adopted by regulators in Europe, Japan, the USA, and many other countries. ijdra.com
The primary ICH guidelines governing non-genotoxic impurities are:
ICH Q3A(R2): Impurities in New Drug Substances ich.orgeuropa.eu
ICH Q3B(R2): Impurities in New Drug Products europa.eu
These guidelines establish thresholds for the reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug. ich.orgikev.org Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified. ich.org
The ICH thresholds are crucial for determining the regulatory requirements for an impurity like this compound.
Table 1: ICH Q3A/Q3B Thresholds for Impurity Qualification
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
This table summarizes the thresholds from ICH guidelines Q3A and Q3B, which dictate when impurities must be reported, identified, and qualified.
In addition to these, other guidelines like ICH Q3C for residual solvents and ICH M7 for mutagenic (genotoxic) impurities provide a comprehensive framework for ensuring pharmaceutical quality and safety on a global scale. emanresearch.orgeuropa.eu This harmonized approach ensures that medicines like tofacitinib meet consistent, high-quality standards across different markets, protecting patient health worldwide. ijdra.comfreyrsolutions.com
Future Research Directions for Tofacitinib Impurity 25
Elucidation of Novel Formation Pathways
Understanding how an impurity is formed is the first step toward controlling it. Future research must focus on identifying all potential formation pathways of Tofacitinib (B832) impurities, including those not encountered during standard process development or stress testing. Tofacitinib has been shown to degrade under hydrolytic (acidic and basic), oxidative, and thermal conditions. researchgate.net Research has identified process-related substances and degradation products through forced degradation studies. researchgate.net
Future investigations should explore more complex and subtle pathways. This includes examining the interaction of Tofacitinib with novel excipients in new formulations, the impact of trace catalysts or reagents from multi-step syntheses, and the potential for propagated impurities that arise from impurities present in starting materials. openreview.net Advanced analytical techniques could be used to study the drug substance under a wider array of conditions, simulating long-term storage and diverse environmental exposures to uncover previously unknown degradation mechanisms.
Table 1: Potential Formation Sources of Tofacitinib Impurities
| Impurity Type | Potential Origin | Research Focus |
|---|---|---|
| Process-Related Impurities | Incomplete reactions, side-reactions, excess reagents, or impurities in starting materials. openreview.net | Re-examining synthetic routes figshare.comresearchgate.net; characterizing impurities in raw materials. |
| Degradation Products | Exposure to heat, light, humidity, acid, base, or oxidation. researchgate.net | Long-term stability studies under new conditions; forced degradation with novel stressors. |
| Propagated Impurities | Impurities from previous synthetic steps that are carried through and react in subsequent steps. openreview.net | Iterative analysis of each synthetic stage; AI-assisted prediction of impurity propagation. openreview.netresearchgate.net |
Development of Green Analytical Chemistry Approaches for Impurity Analysis
Green Analytical Chemistry (GAC) aims to make analytical methods more environmentally friendly by reducing the use of hazardous substances and minimizing waste and energy consumption. biotech-asia.orggreenpharmacy.infonrigroupindia.com Current methods for Tofacitinib analysis, while effective, often rely on traditional High-Performance Liquid Chromatography (HPLC) which can use significant volumes of organic solvents like acetonitrile (B52724). researchgate.netnih.govderpharmachemica.com
Future research should focus on adapting these methods according to GAC principles. This includes:
Solvent Reduction and Replacement : Developing methods using greener solvents such as ethanol (B145695) or water in place of more toxic options. researchgate.net A recently developed HPLC method for Tofacitinib already demonstrates a move toward environmental friendliness with its mobile phase composition. nih.gov
Miniaturization : Adopting techniques like Ultra-High-Performance Liquid Chromatography (UHPLC), which uses smaller particle columns to drastically reduce solvent consumption and analysis time. researchgate.net
Waste Minimization : Designing methods that require less sample and reagent, and eliminating steps like derivatization where possible. researchgate.netresearchgate.net
Table 2: Comparison of Conventional vs. Green HPLC Method for Impurity Analysis
| Parameter | Conventional HPLC Method (Illustrative) | Green HPLC Method (Illustrative) | GAC Advantage |
|---|---|---|---|
| Mobile Phase | Acetonitrile:Phosphate (B84403) Buffer researchgate.netderpharmachemica.com | Ethanol:Water or reduced Acetonitrile % nih.gov | Reduced toxicity and environmental impact. greenpharmacy.info |
| Column Technology | Standard HPLC (e.g., 5 µm particles) researchgate.net | UHPLC (e.g., sub-2 µm particles) biotech-asia.org | Faster analysis, lower solvent use. researchgate.net |
| Sample Preparation | Liquid-liquid extraction | Direct injection, Solid-Phase Microextraction (SPME) researchgate.netresearchgate.net | Reduced solvent use and waste generation. researchgate.net |
| Energy Consumption | Standard instrument energy use | Use of energy-efficient equipment | Lower carbon footprint. nrigroupindia.com |
Advanced Separation Technologies for Complex Impurity Mixtures
The separation of structurally similar impurities from the active pharmaceutical ingredient (API) and from each other is a significant challenge. For Tofacitinib, various HPLC methods, including reversed-phase, hydrophilic interaction liquid chromatography (HILIC), and chiral chromatography, have been employed to separate a range of impurities. researchgate.netresearchgate.netusp.org
However, as analytical sensitivity increases, more complex mixtures of trace-level impurities are often discovered. Future research should leverage more advanced separation technologies to achieve superior resolution and efficiency.
Supercritical Fluid Chromatography (SFC) : This technique uses a supercritical fluid, typically carbon dioxide, as the mobile phase. numberanalytics.com It offers advantages of faster separations, reduced organic solvent consumption, and unique selectivity for complex mixtures, making it a promising green alternative to HPLC. numberanalytics.comjocpr.com
High-Performance Countercurrent Chromatography (HPCCC) : As a liquid-liquid chromatography technique without a solid support column, HPCCC is excellent for preventing irreversible adsorption of samples and is well-suited for separating components in complex natural product or synthetic mixtures. numberanalytics.com
Multi-dimensional Chromatography : Combining different separation techniques (e.g., 2D-LC) can provide the peak capacity needed to resolve the most complex impurity profiles, where co-elution is a problem in single-dimension chromatography.
Table 3: Applicability of Advanced Separation Technologies to Tofacitinib Impurities
| Technology | Principle | Potential Application for Tofacitinib Impurities |
|---|---|---|
| RP-HPLC / UHPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase. biomedres.us | Workhorse for routine quality control and separation of known impurities like amide-TOFT and dihydro-TOFT. usp.orgusp.org |
| HILIC | Partitioning of polar analytes onto a polar stationary phase. researchgate.net | Effective for separating highly polar impurities that are poorly retained in reversed-phase systems. |
| Chiral HPLC | Enantioselective separation on a chiral stationary phase. researchgate.net | Crucial for quantifying the enantiomeric (SS-isomer) impurity of Tofacitinib. researchgate.net |
| SFC | Separation using a supercritical fluid mobile phase. numberanalytics.com | Rapid, green separation of both chiral and achiral impurities with high efficiency. numberanalytics.com |
Computational Chemistry Approaches for Impurity Prediction
Computational chemistry and in-silico modeling are becoming indispensable for predicting the formation of potential impurities before they are ever observed in a lab. zamann-pharma.comtandfonline.com This predictive approach saves significant time and resources in process development and analytical method development. openreview.net
Future research should focus on creating a comprehensive in-silico profile for Tofacitinib and its synthesis/degradation pathways.
AI-Assisted Reaction Prediction : Employing artificial intelligence and machine learning models trained on vast reaction databases to predict not only the main products but also minor by-products and side-products of a chemical reaction. openreview.netresearchgate.net This can help anticipate potential process impurities from a given synthetic route.
Forced Degradation Simulation : Using quantum chemistry and molecular dynamics to simulate the degradation of the Tofacitinib molecule under various stress conditions, predicting the most likely degradation products and their formation mechanisms.
Physiologically Based Pharmacokinetic (PBPK) Modeling : While typically used for the drug itself, PBPK models could be developed for specific, potentially toxic impurities to predict their absorption, distribution, metabolism, and excretion, informing risk assessment. nih.gov
Table 4: Computational Tools for Tofacitinib Impurity Prediction
| Computational Approach | Function | Application to Tofacitinib Impurity 25 |
|---|---|---|
| AI-based Reaction Predictors | Predicts by-products and side-products from reactants and conditions. openreview.netresearchgate.net | Predict potential process-related impurities in the synthesis of Tofacitinib. |
| Degradation Pathway Software | Simulates degradation under stress conditions (e.g., hydrolysis, oxidation). | Forecast likely structures of degradation products for targeted analytical method development. |
| Toxicity Prediction Software | Predicts potential toxicity (e.g., mutagenicity) based on chemical structure. chromatographyonline.com | Assess the risk of a newly identified impurity to prioritize control strategies. |
| PBPK Modeling | Simulates the pharmacokinetic behavior of a compound in the body. nih.gov | Predict the in vivo exposure and clearance of an impurity if it were to be ingested. |
Process Optimization for Impurity Mitigation and Control
The most effective way to control impurities is to prevent their formation during the manufacturing process. figshare.comresearchgate.net Process optimization research aims to identify critical process parameters (CPPs) and control them to ensure the final product is of high purity.
Future research in this area should be guided by the principles of Quality by Design (QbD), a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control. usp.orgusp.org
Systematic Parameter Screening : Using Design of Experiments (DoE) to systematically study the effect of various reaction parameters (e.g., temperature, pH, reaction time, catalyst loading) on the formation of specific impurities.
Alternative Synthetic Routes : Investigating novel, more efficient, and cleaner synthetic pathways for Tofacitinib that may circumvent the formation of problematic impurities. Research has already focused on developing improved processes for key intermediates to deliver a higher yield and purer final product. figshare.comresearchgate.net
Real-Time Monitoring : Implementing Process Analytical Technology (PAT) to monitor reactions in real-time. This would allow for immediate adjustments to be made if the process deviates, preventing the formation of impurities before a batch is compromised.
Table 5: Process Parameters and Potential Impact on Tofacitinib Impurity Formation
| Process Parameter | Potential Impact on Impurity Formation | Mitigation Strategy |
|---|---|---|
| Temperature | Higher temperatures can accelerate side reactions or degradation. | Optimize temperature for maximum yield of API and minimum impurity formation using DoE. |
| pH | Can influence acid/base-catalyzed hydrolysis or other pH-dependent side reactions. researchgate.net | Maintain strict pH control within a validated range throughout the process. |
| Reagent Stoichiometry | Excess of a reactant can lead to by-products. | Precise control of reagent addition and stoichiometry. |
| Catalyst Choice/Purity | Impurities in a catalyst or the catalyst itself can lead to unwanted side reactions. | Select highly specific catalysts and ensure their purity. |
| Solvent System | The solvent can influence reaction pathways and impurity profiles. One study noted the formation of an N-oxide impurity could be minimized by changing the solvent. researchgate.net | Screen different solvents for optimal performance and impurity profile. |
Q & A
Q. How can researchers ethically address unpublished data conflicts when citing prior studies on this compound?
- Methodological Answer : Contact original authors for clarification or access to raw data (per Pfizer’s data-sharing policy ). If unresolved, acknowledge contradictions in the manuscript and propose hypotheses (e.g., analytical sensitivity differences). Follow FINER criteria to ensure ethical reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
